molecular formula C14H13N5O3 B2848721 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173038-62-4

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2848721
CAS No.: 1173038-62-4
M. Wt: 299.29
InChI Key: DJTIHUVRQKMIEM-UHFFFAOYSA-N
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Description

The compound N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a bis-heterocyclic molecule combining a 1,3,4-oxadiazole and a pyrazole ring. The 1,3,4-oxadiazole moiety is substituted at position 5 with a 2-methoxyphenyl group, while the pyrazole ring is substituted at position 1 with a methyl group and at position 5 with a carboxamide linker bridging to the oxadiazole. This structural framework is associated with diverse biological activities, including antiproliferative, antimicrobial, and enzyme-inhibitory properties, as observed in related compounds .

The synthesis of such hybrids typically involves cyclization of carbohydrazides or coupling reactions between oxadiazole and pyrazole precursors. For example, analogous compounds reported in the literature (e.g., entry 144 in ) are synthesized via coupling of substituted oxadiazoles with carboxamide-bearing heterocycles under mild conditions .

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-19-10(7-8-15-19)12(20)16-14-18-17-13(22-14)9-5-3-4-6-11(9)21-2/h3-8H,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTIHUVRQKMIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of oxadiazole derivatives, including this compound, is attributed to several mechanisms:

  • Anticancer Activity : Oxadiazoles have shown promise as anticancer agents by inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with specific targets in cancer cells, leading to reduced proliferation and increased cell death .
  • Anti-inflammatory Properties : Compounds with oxadiazole moieties exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This can be particularly beneficial in conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity : The oxadiazole scaffold has been linked to antimicrobial properties against a range of pathogens. The compound may disrupt bacterial cell membranes or inhibit essential microbial enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

  • Substituents on the Oxadiazole Ring : The presence of electron-donating or withdrawing groups can significantly affect the compound's potency. For instance, the methoxy group at the 2-position of the phenyl ring enhances lipophilicity and bioavailability .
  • Pyrazole Integration : The incorporation of a pyrazole moiety contributes to the compound's ability to interact with biological targets, enhancing its anticancer and anti-inflammatory activities .

Anticancer Activity

A study evaluated several oxadiazole derivatives for their anticancer properties against various human cancer cell lines. This compound exhibited significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent. The mechanism involved apoptosis induction via the mitochondrial pathway .

Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, compounds similar to this compound were tested in vitro. Results showed a marked reduction in nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), suggesting effective inhibition of inflammatory mediators .

Antimicrobial Activity

Research has also highlighted the antimicrobial efficacy of oxadiazoles. In vitro assays demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests its potential application in treating bacterial infections resistant to conventional antibiotics .

Table 1: Biological Activities of this compound

Biological ActivityAssay TypeResultReference
AnticancerMTT AssayIC50 < 10 µM
Anti-inflammatoryNitric Oxide InhibitionSignificant reduction
AntimicrobialZone of InhibitionEffective against E. coli and S. aureus

Scientific Research Applications

Case Studies

  • Salahuddin et al. (2023) reported on a series of 1,3,4-oxadiazole derivatives that exhibited significant anticancer activity against multiple cancer cell lines. Among these, certain derivatives demonstrated IC50 values in the low micromolar range against leukemia and CNS cancer cells .
  • Abdel K. Mansour et al. synthesized new complex 1,3,4-oxadiazole derivatives that were screened for anticancer activity. Notably, one compound showed promising activity against leukemia cell lines with an IC50 value indicating potent efficacy .
  • El-Din et al. developed a series of sulfonamide-containing oxadiazoles that displayed broad-spectrum antiproliferative activity against various cancer types. Their findings indicated significant inhibition percentages against breast and melanoma cell lines .

Table: Anticancer Activity Summary

Compound NameCancer TypeIC50 (µM)Reference
Compound ALeukemia0.67
Compound BColon0.80
Compound CBreast0.87

Other Biological Activities

Besides anticancer effects, N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been investigated for other pharmacological activities:

Anti-inflammatory Effects

Research indicates that oxadiazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine release.

Antimicrobial Activity

Some studies have reported antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

Emerging evidence suggests that certain oxadiazole derivatives may possess neuroprotective properties, making them candidates for further research in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogous Compounds
Compound Name (Reference) Core Heterocycles Substituents Key Functional Groups
Target Compound 1,3,4-Oxadiazole + Pyrazole 2-Methoxyphenyl (oxadiazole), 1-Methyl (pyrazole) Carboxamide linker
4b (N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine) 1,3,4-Oxadiazole 2-Methoxyphenyl, 4-Chlorophenyl Aniline linker
Compound 5 (5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) Dihydropyrazole 2-Methoxyphenyl, Phenyl Carboximidamide
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]-aniline 1,3,4-Oxadiazole + Pyrazole 4-Dimethylaminophenyl, 5-Methylpyrazole Aniline linker

Key Observations :

  • Substituent Position: The 2-methoxyphenyl group in the target compound is positioned on the oxadiazole ring, similar to compound 4b .
  • Linker Groups : The carboxamide linker in the target compound differs from aniline or carboximidamide linkers in analogues (e.g., compound 5 in ). Carboxamides generally exhibit superior hydrogen-bonding capacity, which may enhance solubility and target affinity .
  • Heterocycle Conjugation: In the target compound, the dihedral angle between the oxadiazole and pyrazole rings likely influences conjugation and bioactivity. For example, in , a dihedral angle of 7.97° between oxadiazole and pyrazole rings was noted, suggesting partial conjugation .

Key Insights :

  • The antiproliferative activity of compound 4b highlights the significance of the 2-methoxyphenyl substituent in combination with a chlorophenyl group. The target compound’s pyrazole-carboxamide linker may further modulate cytotoxicity .
  • Carboximidamide derivatives () are often explored for antimicrobial applications. The target compound’s carboxamide group could offer a broader spectrum of activity due to enhanced solubility and bioavailability .

Physicochemical Properties

The methoxy group in the target compound increases hydrophobicity (logP ~2.5–3.0, estimated), similar to compound 4b (logP ~3.1).

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